{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol
Description
{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is a synthetic organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position and a 4-nitrophenylsulfonyl group at the 1-position. This compound belongs to a broader class of sulfonamide derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological profiles, including antimicrobial, anticancer, and neuroprotective activities .
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXHJXFPCFAIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Addition: The piperidine ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The biological activities of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol can be categorized into several key areas:
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. These compounds often work by inhibiting key enzymes involved in bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The presence of the nitrophenyl group enhances the reactivity of the compound, contributing to its anti-inflammatory properties. Studies have shown that similar sulfonamide derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Potential
There is growing interest in the anticancer properties of piperidine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have explored the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the replication potential of viral helicases by interfering with their function . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Chlorophenyl Analogs
- {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: sc-302711): Molecular Weight: 286.8 g/mol (vs. ~315.3 g/mol for the nitro analog, estimated). Synthesis: Prepared via sulfonylation of piperidinylmethanol intermediates using 4-chlorobenzenesulfonyl chloride . Chlorophenyl derivatives are commonly associated with antimicrobial and enzyme-inhibitory activities .
Bromophenyl Analogs
- (1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol (CAS: 924869-08-9): Molecular Weight: 334.23 g/mol. Hazard Class: Irritant (Xi), similar to many sulfonamides .
Nitro-Substituted Analogs
- 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one (CAS: 303145-49-5): Structure: Combines nitro and chlorophenylsulfonyl groups but with an additional propenone moiety. Molecular Weight: 406.85 g/mol.
Physicochemical Properties
Key Observations :
- The nitro analog is heavier than chloro/bromo analogs due to the nitro group’s higher atomic mass.
- Melting points correlate with molecular symmetry and intermolecular forces; bromophenyl derivatives exhibit higher melting points than chloro analogs .
Biological Activity
The compound {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also function as a probe in biochemical assays due to its structural properties, which enhance binding affinity and specificity .
Pharmacological Applications
Research indicates that compounds similar to this compound have been explored for various therapeutic properties, including:
- Antimicrobial : Exhibiting activity against bacterial strains.
- Anti-inflammatory : Potentially reducing inflammation through enzyme inhibition.
- Anticancer : Investigated for its effects on cancer cell lines by inhibiting specific pathways related to tumor growth.
Case Studies and Experimental Data
-
Antibacterial Activity :
A series of studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for survival . -
Enzyme Inhibition :
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme important in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases . -
Cytotoxicity Studies :
In vitro studies have evaluated the cytotoxic effects on various cancer cell lines. Data indicate that the compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the piperidine ring or the sulfonamide group can significantly affect the compound's interaction with biological targets. For instance, small changes in the substituents on the aromatic ring have been shown to alter potency against specific enzymes or bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol, and how can reaction parameters be optimized for scalability?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Sulfonation : Reacting 3-piperidinemethanol with 4-nitrobenzenesulfonyl chloride at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (4–6 hours) to balance conversion and byproduct formation.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., sulfonyl group at C3 of piperidine, nitrophenyl resonance at δ 8.2–8.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI+) to confirm molecular weight (e.g., calculated [M+H]: 341.08; observed: 341.07) .
- Chiral Analysis : Use Daicel Chiralpak® columns (e.g., IC or IB) with SFC/HPLC to assess enantiopurity if stereocenters are present .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., glioblastoma U87-MG) to evaluate IC values .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, comparing activity to reference inhibitors like eserine .
- Anti-inflammatory Potential : Measure IL-6 suppression in LPS-activated microglia cultures via ELISA .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the sulfonyl group in modulating neural stem cell proliferation?
- Methodological Answer :
- In Vivo Models : Administer the compound (e.g., 10 mg/kg/day, i.p.) to irradiated mice and quantify neural stem/progenitor cells (NSPCs) via flow cytometry (markers: Nestin, Sox2) .
- Pathway Analysis : Use qPCR/Western blotting to assess Hedgehog pathway activation (e.g., Gli1, Ptch1 expression) and microglia markers (Iba1, CD68) .
- Comparative Studies : Synthesize analogs lacking the sulfonyl group to isolate its contribution to bioactivity .
Q. What strategies resolve discrepancies in reported biological activities of sulfonylated piperidine derivatives across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line origin (e.g., primary vs. immortalized cells), serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Meta-Analysis : Compare structural features (e.g., nitro vs. chloro substituents) and logP values to correlate hydrophobicity with activity .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and target engagement?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with AChE (PDB: 4EY7) or Hedgehog pathway proteins (e.g., Smoothened receptor) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of sulfonyl-piperidine interactions in aqueous and lipid bilayer environments .
- QSAR Modeling : Train models on sulfonylated piperidine datasets to predict IC values and prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of sulfonylated piperidines in different cancer models?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a broader concentration range (0.1–100 µM) in parallel assays using glioblastoma (U87-MG) and breast cancer (MCF-7) cell lines .
- Microenvironment Mimicry : Compare 2D monolayer vs. 3D spheroid cultures to evaluate penetration and hypoxia effects .
- Orthogonal Validation : Confirm results via clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) .
Synthetic Challenges
Q. What advanced purification techniques mitigate byproducts in the sulfonylation step?
- Methodological Answer :
- Flash Chromatography : Use Biotage® systems with gradient elution (hexane → ethyl acetate) to separate sulfonylated product from unreacted starting materials .
- Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs (e.g., methanol/water) for polymorph control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
